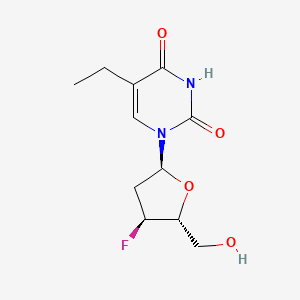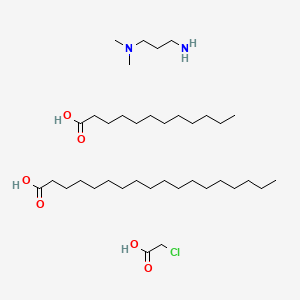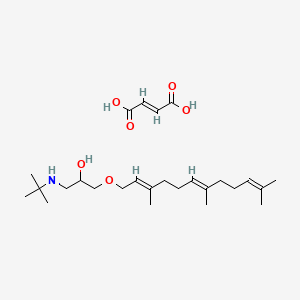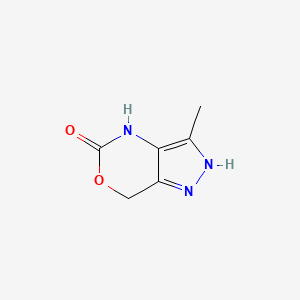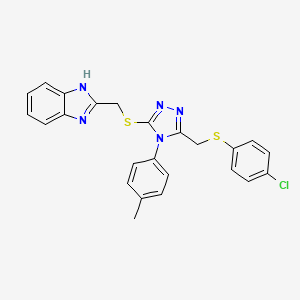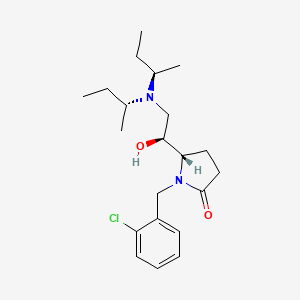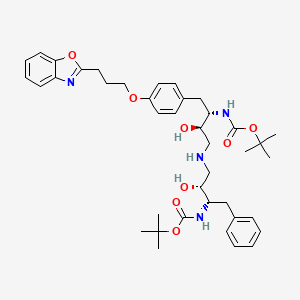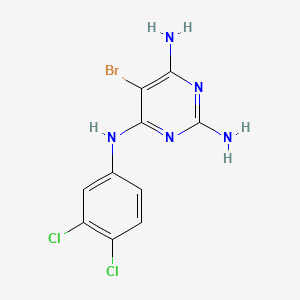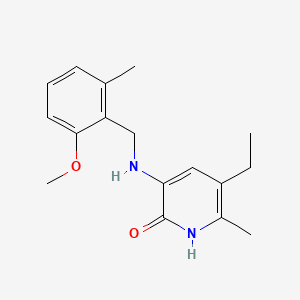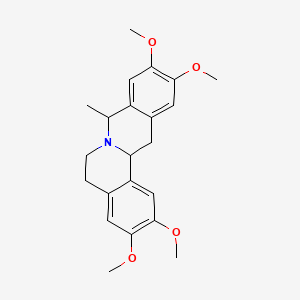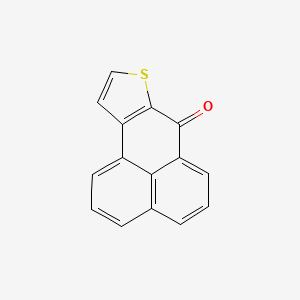
17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid, (11beta,17alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid, (11beta,17alpha)-, also known as etiprednol dicloacetate, is a synthetic corticosteroid. This compound is characterized by its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid involves multiple steps:
Starting Material: The synthesis begins with androsta-1,4-diene-3,17-dione.
Hydroxylation: The 11-position is hydroxylated using a suitable oxidizing agent.
Esterification: The 17-carboxylic acid group is esterified with dichloroacetic acid under acidic conditions to form the dichloroacetyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The dichloroacetyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Formation of ketones or carboxylic acids.
Reduction Products: Formation of alcohols or alkanes.
Substitution Products: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for studying steroidal structures and their reactivity. It serves as a model compound for developing new synthetic methodologies.
Biology
In biological research, 17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid is used to study the mechanisms of steroid hormone action and their effects on cellular processes.
Medicine
Medically, this compound is investigated for its potential in treating inflammatory and autoimmune diseases due to its corticosteroid activity. It is also explored for its role in managing conditions like asthma, arthritis, and allergic reactions.
Industry
In the pharmaceutical industry, this compound is used in the formulation of topical and systemic corticosteroid medications. Its stability and efficacy make it a valuable ingredient in various drug formulations.
Mechanism of Action
The mechanism of action of 17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are crucial in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various inflammatory conditions.
Uniqueness
17-((Dichloroacetyl)oxy)-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid is unique due to its specific structural modifications, such as the dichloroacetyl ester group, which enhances its stability and potency compared to other corticosteroids. This structural uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
199331-37-8 |
|---|---|
Molecular Formula |
C22H26Cl2O6 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C22H26Cl2O6/c1-20-7-5-12(25)9-11(20)3-4-13-14-6-8-22(19(28)29,30-18(27)17(23)24)21(14,2)10-15(26)16(13)20/h5,7,9,13-17,26H,3-4,6,8,10H2,1-2H3,(H,28,29)/t13-,14-,15-,16+,20-,21-,22-/m0/s1 |
InChI Key |
UAQKYUFRLWSILR-HSANCCRFSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)OC(=O)C(Cl)Cl)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)O)OC(=O)C(Cl)Cl)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


